

# A Technical Guide to the Biosynthesis Genes of Clavulanic Acid in Streptomyces

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## Introduction

Clavulanic acid, a potent inhibitor of  $\beta$ -lactamase enzymes, is a crucial therapeutic agent used in combination with  $\beta$ -lactam antibiotics to combat bacterial resistance. Produced by the filamentous bacterium *Streptomyces clavuligerus*, the biosynthesis of this complex molecule is a fascinating and intricate process governed by a well-organized cluster of genes. This technical guide provides an in-depth exploration of the core genes involved in the clavulanic acid biosynthetic pathway, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The guide details the genetic organization, the function of key enzymes, quantitative data, experimental protocols, and visual representations of the biosynthetic and regulatory pathways.

## Genetic Organization of the Clavulanic Acid Biosynthesis Cluster

The genes responsible for the biosynthesis of clavulanic acid in *Streptomyces clavuligerus* are primarily located in a large gene cluster. This cluster is situated adjacent to the gene cluster for cephamycin C biosynthesis, another  $\beta$ -lactam antibiotic produced by the same organism[1]. The clavulanic acid gene cluster contains genes encoding the biosynthetic enzymes, regulatory proteins, and transport proteins. Additionally, a paralogous set of genes for the early steps of the pathway is found on the pSCL4 megaplasmid[2].

The core clavulanic acid biosynthesis gene cluster includes a series of open reading frames (ORFs) that have been extensively studied. The organization of these genes is crucial for their coordinated expression and the efficient production of clavulanic acid.

## The Biosynthetic Pathway of Clavulanic Acid

The biosynthesis of clavulanic acid begins with precursors from primary metabolism: glyceraldehyde-3-phosphate (G3P) and L-arginine[3][4]. The pathway can be broadly divided into early and late stages. The early stages involve the formation of the  $\beta$ -lactam ring and the key intermediate, clavaminic acid. The late stages involve stereochemical inversion and final modification to yield clavulanic acid[4][5].



Figure 1: Biosynthetic pathway of clavulanic acid.

## Core Biosynthesis Genes and Their Enzymatic Functions

The following table summarizes the core genes involved in the clavulanic acid biosynthesis pathway and the functions of the enzymes they encode.

Gene	Enzyme	Function
ceas	N <sup>2</sup> -(2-carboxyethyl)-L-arginine synthase	Catalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate to form N <sup>2</sup> -(2-carboxyethyl)-L-arginine, the first committed step in the pathway[3][4].
bls	β-lactam synthetase	Catalyzes the ATP-dependent formation of the β-lactam ring in deoxyguanidinoproclavaminic acid[6][7][8].
pah	Proclavamate amidinohydrolase	Hydrolyzes guanidinoproclavaminic acid to proclavaminic acid and urea[9].
cas	Clavamate synthase	A multifunctional 2-oxoglutarate-dependent oxygenase that catalyzes three distinct reactions: hydroxylation of deoxyguanidinoproclavaminic acid, oxidative cyclization of proclavaminic acid to form dihydroclavaminic acid, and desaturation to clavaminic acid[4][10][11].
cad	Clavulanic acid dehydrogenase	Catalyzes the final step in the pathway, the NADPH-dependent reduction of clavulanate-9-aldehyde to clavulanic acid[1][10][12].
gcaS	Glycyl-clavamate synthetase (putative)	Believed to be involved in the formation of N-glycyl-

clavaminic acid, a key step in the stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration of clavulanic acid[5].

oppA1	Oligopeptide permease (putative)	Implicated in the late stages of biosynthesis, possibly involved in the transport of intermediates[5].
claR	Pathway-specific regulatory protein (LysR-type)	A transcriptional activator that controls the expression of the late-stage biosynthetic genes, including cad, gcaS, and oppA1[13].
ccaR	Global regulatory protein (SARP-family)	A pleiotropic regulator that activates the expression of both the clavulanic acid and cephamycin C biosynthetic gene clusters[13][14].

## Quantitative Data on Biosynthetic Enzymes

The following table summarizes available quantitative data for some of the key enzymes in the clavulanic acid biosynthesis pathway. It is important to note that detailed kinetic parameters for all enzymes in the pathway are not yet fully elucidated.

Enzyme	Gene	Molecular Weight (kDa)	Optimal pH	Optimal Temp. (°C)	Km	Vmax or kcat
N <sup>2</sup> -(2-carboxyethyl)-L-arginine synthase	ceas	~70	~7.5	ND	ND	ND
β-lactam synthetase	bls	~58	6.5 - 9.3	ND	ND	ND
Proclavaminate amidinohydrolase	pah	~33	~9.0	ND	~1.2 mM	ND
Clavaminatase synthase	cas	~36	~7.5	ND	ND	ND
Clavulanic acid dehydrogenase	cad	~27 (monomer)	~7.0	ND	ND	ND
ND: Not Determined in the reviewed literature.						

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of clavulanic acid biosynthesis.

## Quantification of Clavulanic Acid by HPLC-DAD

This protocol is adapted from Ramírez-Malule et al. (2016) for the quantification of clavulanic acid in fermentation broths[9][12].

a. Sample Preparation and Derivatization:

- Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.
- Filter the supernatant through a 0.22 µm syringe filter.
- Prepare an imidazole derivatizing solution (8.25 g imidazole in 24 mL distilled water, pH adjusted to 6.8 with HCl, final volume 40 mL).
- Mix 100 µL of the filtered supernatant with 900 µL of the imidazole solution.
- Incubate the mixture at 30°C for 15 minutes to allow for the formation of the stable clavulanate-imidazole chromophore.

b. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 50 mM KH<sub>2</sub>PO<sub>4</sub> buffer, pH 3.2.
- Mobile Phase B: HPLC-grade methanol.
- Gradient Elution:
  - 0-8 min: Linear gradient from 6% to 7.6% B.
  - 8-10 min: Linear gradient to 95% B.
  - 10-12 min: Hold at 95% B.
  - 12-14 min: Linear gradient back to 6% B.
- Flow Rate: 1.0 mL/min.
- Detection: Diode Array Detector (DAD) at 311 nm.



- Injection Volume: 20  $\mu$ L.

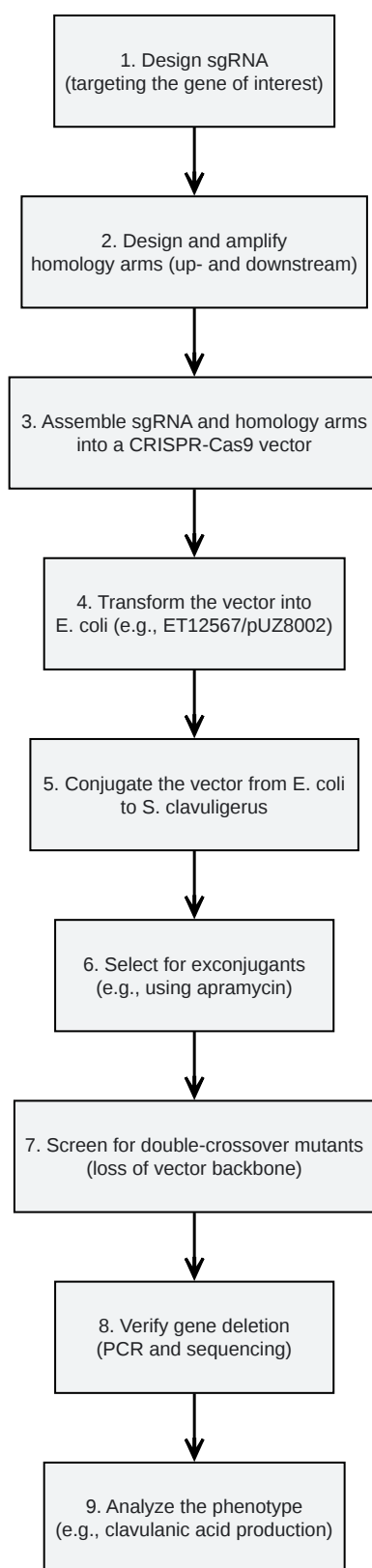
- Column Temperature: 25°C.

c. Quantification:

- Prepare a standard curve using known concentrations of potassium clavulanate (0.2 to 400 mg/L) subjected to the same derivatization procedure.
- Calculate the concentration of clavulanic acid in the samples by interpolating their peak areas on the standard curve.

## Gene Knockout using CRISPR-Cas9 (Generalized Protocol)

This protocol provides a general workflow for creating gene deletions in *Streptomyces clavuligerus* using a CRISPR-Cas9 system, based on established methods for *Streptomyces* [2] [15] [16].



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Figure 2: Generalized workflow for CRISPR-Cas9 mediated gene knockout.

a. Design and Construction of the CRISPR-Cas9 Plasmid:

- Design two single guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest. Ensure high on-target scores and minimal off-target effects using design tools.
- Synthesize oligonucleotides for the sgRNAs.
- Clone the annealed sgRNA oligonucleotides into a suitable *Streptomyces* CRISPR-Cas9 vector (e.g., pCRISPOmyces-2).
- Design and PCR amplify ~1.5 kb homology arms flanking the target gene from *S. clavuligerus* genomic DNA.
- Assemble the homology arms into the sgRNA-containing CRISPR-Cas9 vector using Gibson Assembly or a similar cloning method.

b. Transformation and Conjugation:

- Transform the final construct into a non-methylating *E. coli* strain, such as ET12567 containing the helper plasmid pUZ8002.
- Grow the *E. coli* donor strain and *S. clavuligerus* recipient strain to mid-log phase.
- Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate for 16-20 hours at 30°C.
- Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for *S. clavuligerus* exconjugants that have received the CRISPR-Cas9 plasmid.

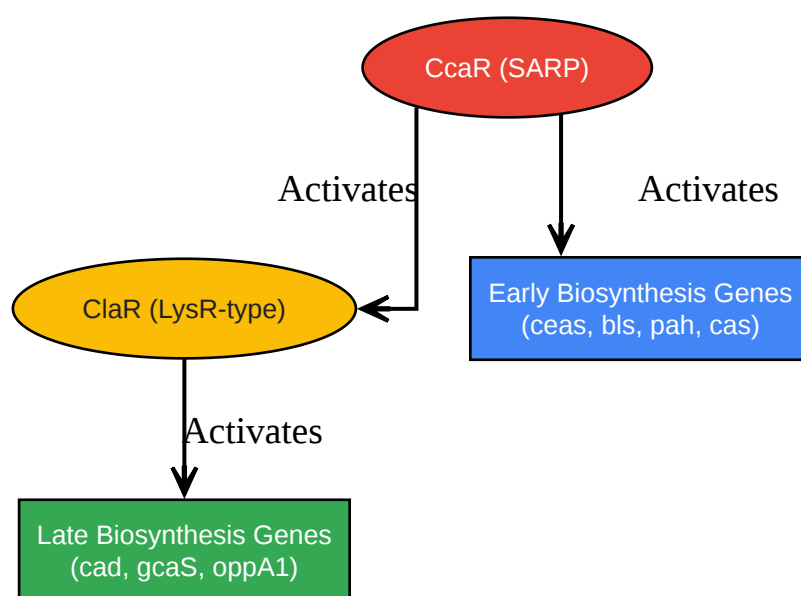
c. Screening and Verification of Mutants:

- Isolate individual exconjugant colonies and patch them onto media with and without the selection antibiotic to identify colonies that have lost the plasmid (indicating a double crossover event).
- Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the target gene to screen for the desired deletion.

- Confirm the gene deletion in putative mutants by Sanger sequencing of the PCR product.

## Regulatory Network of Clavulanic Acid Biosynthesis

The production of clavulanic acid is tightly regulated at the transcriptional level. Two key transcriptional regulators, ClaR and CcaR, play pivotal roles in controlling the expression of the biosynthetic genes.



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Figure 3: Simplified regulatory network of clavulanic acid biosynthesis.

CcaR, a member of the Streptomyces antibiotic regulatory protein (SARP) family, acts as a global activator, positively regulating the expression of both the clavulanic acid and cephamycin C gene clusters[13][14]. ClaR, a LysR-type transcriptional regulator, is a pathway-specific activator that controls the expression of the late-stage clavulanic acid biosynthesis genes[13]. The expression of claR is itself under the control of CcaR, creating a hierarchical regulatory cascade.

## Conclusion

The biosynthesis of clavulanic acid in *Streptomyces clavuligerus* is a complex and highly regulated process involving a dedicated cluster of genes. A thorough understanding of these genes, the enzymes they encode, and the regulatory networks that control their expression is

essential for the rational design of strain improvement strategies aimed at increasing the production of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge and providing practical experimental protocols to facilitate further investigation into this fascinating biosynthetic pathway. Future research focused on elucidating the precise kinetic parameters of all the biosynthetic enzymes and unraveling the more subtle aspects of the regulatory network will undoubtedly pave the way for the development of next-generation clavulanic acid overproducing strains.

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